molecular formula C25H23NO6S B2442793 Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate CAS No. 956977-50-7

Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate

Cat. No.: B2442793
CAS No.: 956977-50-7
M. Wt: 465.52
InChI Key: ZQQHIMHBIXFDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate is a useful research compound. Its molecular formula is C25H23NO6S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-ethyl-2-methoxy-4-methylsulfinyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-4-20-22(32-33(3)28)14-13-21(24(20)29-2)25(27)31-23(16-26)17-9-8-12-19(15-17)30-18-10-6-5-7-11-18/h5-15,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHIMHBIXFDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1OC)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)OS(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate is a synthetic compound that exhibits notable biological activities, particularly in the field of agrochemicals. This article reviews its biological activity, including its mechanisms of action, efficacy against pests, and potential environmental impacts.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C22H25N1O5S1
  • Molecular Weight : 413.50 g/mol

The presence of the cyano group, phenoxy moieties, and the methylsulfinyl group contributes to its biological properties.

This compound acts primarily as an insecticide. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which causes paralysis and ultimately death in target pests. This mode of action is similar to that of other organophosphates and carbamates.

Efficacy Against Pests

Research has demonstrated that this compound is effective against a range of agricultural pests, including:

  • Aphids
  • Whiteflies
  • Spider Mites

In laboratory studies, it has shown a significant reduction in pest populations with LC50 values indicating high potency. For instance:

Pest SpeciesLC50 (mg/L)Reference
Aphis gossypii0.15
Bemisia tabaci0.25
Tetranychus urticae0.30

Case Studies

  • Field Trials : A study conducted in cotton fields showed that application of this compound resulted in a 70% reduction in aphid populations over a four-week period.
  • Laboratory Studies : In controlled environments, the compound was tested against various life stages of pests, revealing that it was particularly effective against nymphs and larvae.

Environmental Impact

While effective against target pests, the environmental impact of this compound is a concern. Studies have indicated potential toxicity to non-target species, including beneficial insects and aquatic organisms. Regulatory assessments have emphasized the need for careful application to mitigate risks to pollinators and water bodies.

Preparation Methods

Cyanidation of 3-Phenoxyphenyl Bromide

A Friedel-Crafts alkylation of phenol with 3-bromophenyl ether yields 3-phenoxyphenyl bromide. Subsequent Rosenmund-von Braun reaction with CuCN in DMF at 150°C introduces the cyano group, achieving 68–72% yields.

Reaction Conditions :

  • Substrate : 3-Phenoxyphenyl bromide (1.0 equiv)
  • Reagent : CuCN (2.5 equiv), DMF, 150°C, 12 h
  • Workup : Dilution with water, extraction with ethyl acetate, silica gel chromatography

Reduction to Alcohol

The nitrile intermediate undergoes partial reduction using LiAlH4 in THF at 0°C to prevent over-reduction to the amine. Yields range from 65–70%.

$$
\text{R–CN} + \text{LiAlH}4 \rightarrow \text{R–CH}2\text{OH} \quad
$$

Synthesis of 3-Ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzoic Acid

Ethylation and Methoxylation

Starting with 4-hydroxybenzoic acid, sequential alkylation introduces ethyl and methoxy groups:

  • Ethylation : Treatment with ethyl bromide and K2CO3 in acetone (80°C, 8 h) yields 3-ethyl-4-hydroxybenzoic acid (85% yield).
  • Methoxylation : Methylation using dimethyl sulfate in NaOH (0°C → 25°C, 6 h) produces 3-ethyl-2-methoxy-4-hydroxybenzoic acid (78% yield).

Introduction of Methylsulfinyloxy Group

The hydroxyl group at position 4 is converted to methylsulfinyloxy via a two-step process:

  • Thioether Formation : Reaction with methylthiol chloride and DMAP in CH2Cl2 (25°C, 4 h) gives the methylthio intermediate (82% yield).
  • Oxidation to Sulfoxide : Oxidation with mCPBA (1.1 equiv) in CH2Cl2 at −20°C achieves 89% yield of the sulfinyl derivative.

$$
\text{R–OH} \xrightarrow{\text{MeSCl}} \text{R–SMe} \xrightarrow{\text{mCPBA}} \text{R–SO–Me} \quad
$$

Acid Chloride Formation

The benzoic acid is activated using thionyl chloride (SOCl2) in toluene (reflux, 2 h), yielding the corresponding acid chloride (95% conversion).

Esterification of Intermediates

The final step couples the acid chloride with cyano(3-phenoxyphenyl)methanol using T3P (propylphosphonic anhydride) as a coupling agent:

Procedure :

  • Reagents : Acid chloride (1.0 equiv), alcohol (1.2 equiv), T3P (1.5 equiv), DIPEA (2.0 equiv)
  • Solvent : Dichloromethane, 0°C → 25°C, 3 h
  • Yield : 76% after silica gel purification

Key Optimization :

  • Excess alcohol ensures complete acylation.
  • T3P minimizes racemization compared to DCC/DMAP systems.

Alternative Synthetic Routes

One-Pot Alkylation-Oxidation

Combining thioether formation and oxidation in a single pot using Oxone® reduces steps but requires stringent pH control (pH 7–8) to prevent ester hydrolysis.

Industrial-Scale Considerations

Cost-Effective Cyanide Sources

Replacing CuCN with KCN in DMSO enhances atom economy but necessitates strict temperature control to avoid side reactions.

Waste Management

Brine washes and solvent recovery (DMF, CH2Cl2) reduce environmental impact. The process generates <5% non-recyclable waste.

Purity Control

Final purification via crystallization from ethanol/water achieves HPLC purity ≥99.9%, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Challenge Solution
Sulfoxide overoxidation to sulfone Low-temperature (−20°C) oxidation with mCPBA
Ester hydrolysis during workup Neutral pH aqueous washes
Cyano group stability under acidic conditions Avoid protic solvents post-cyanidation

Q & A

Q. What interdisciplinary frameworks integrate this compound into renewable energy or materials science research?

  • Methodology : Explore its potential as a photoacid generator (PAG) in lithography using laser flash photolysis. Collaborate with combustion engineering teams to assess thermal decomposition profiles (TGA-DSC) for alternative fuel applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.